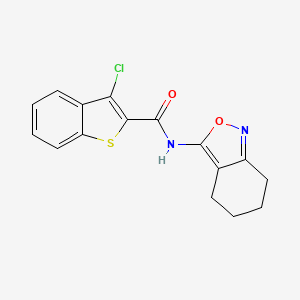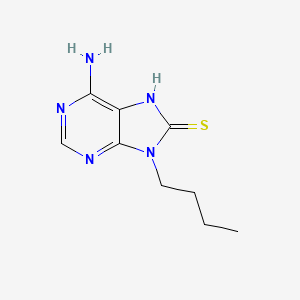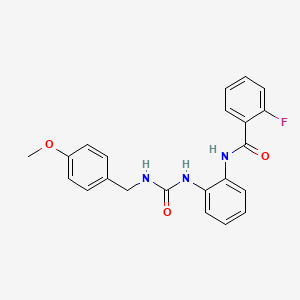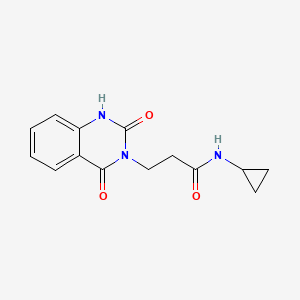
N-cyclopropyl-3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopropyl-3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide is a notable compound in medicinal chemistry due to its unique molecular structure and biological activities. The compound's complex structure comprises a cyclopropyl group, a dioxoquinazoline moiety, and a propanamide segment. These groups confer the compound significant chemical versatility and potential for interaction with various biological targets.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide typically begins with the preparation of the quinazoline core This is often achieved via the condensation of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound follows the same general principles but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and the use of efficient catalysts, are essential to maximize yield and purity. Continuous flow synthesis and the use of automated reactors are common in industrial settings to streamline production processes.
化学反応の分析
Types of Reactions
Oxidation: : N-cyclopropyl-3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide undergoes oxidation reactions, primarily affecting the quinazoline ring, leading to the formation of hydroxylated or carbonyl-containing derivatives.
Reduction: : Reduction reactions can convert the carbonyl groups in the dioxoquinazoline moiety to alcohol groups, potentially altering the compound’s biological activity.
Substitution: : The compound can participate in nucleophilic substitution reactions at various sites on the quinazoline ring, leading to a range of derivatives with modified biological properties.
Common Reagents and Conditions
Oxidation: : Common reagents include hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under mild conditions.
Reduction: : Sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄) in dry ether are typically used.
Substitution: : Halogenated quinazoline derivatives react with nucleophiles like amines or thiols under basic conditions.
Major Products Formed
These reactions yield a variety of derivatives, each with potential unique biological activities. For instance, hydroxylated products from oxidation reactions can exhibit enhanced water solubility and altered pharmacokinetics.
科学的研究の応用
N-cyclopropyl-3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide finds applications across several scientific disciplines:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Studied for its interactions with various biological macromolecules, including proteins and nucleic acids.
Medicine: : Explored for its potential therapeutic effects in treating conditions such as cancer, inflammation, and infectious diseases.
Industry: : Utilized in the development of pharmaceuticals, particularly in the early stages of drug discovery and development.
作用機序
The mechanism of action of N-cyclopropyl-3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide involves its interaction with specific molecular targets. The compound is known to bind to enzyme active sites or receptor binding domains, disrupting normal cellular processes. The dioxoquinazoline moiety is crucial for its binding affinity, while the cyclopropyl group influences the compound's orientation and interaction with the target.
類似化合物との比較
Similar Compounds
N-methyl-3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide: : Similar structure but with a methyl group instead of a cyclopropyl group.
N-cyclohexyl-3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide: : Contains a cyclohexyl group instead of a cyclopropyl group.
Uniqueness
N-cyclopropyl-3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide's uniqueness lies in its cyclopropyl group, which imparts distinct steric and electronic properties, potentially enhancing its binding affinity and specificity for certain biological targets. This makes it an attractive candidate in medicinal chemistry for drug design and development.
There you have it! The detailed breakdown of the compound without any pesky acronyms
特性
IUPAC Name |
N-cyclopropyl-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c18-12(15-9-5-6-9)7-8-17-13(19)10-3-1-2-4-11(10)16-14(17)20/h1-4,9H,5-8H2,(H,15,18)(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUQPDRQHLSDLBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CCN2C(=O)C3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-chlorobenzyl)oxalamide](/img/structure/B2934532.png)
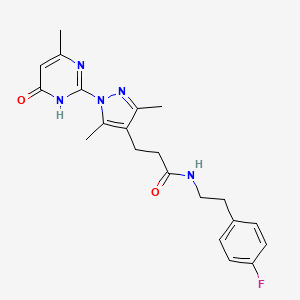
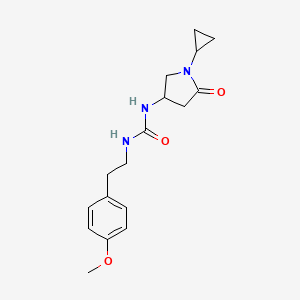
![2-ACETAMIDO-N-{1-[6-(3-FLUOROPHENYL)PYRIDAZIN-3-YL]PIPERIDIN-4-YL}ACETAMIDE](/img/structure/B2934538.png)
![5-bromo-N-[(2-chlorophenyl)methyl]-2,4-dimethylbenzene-1-sulfonamide](/img/structure/B2934539.png)
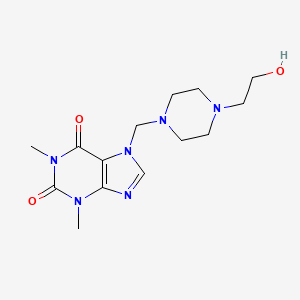
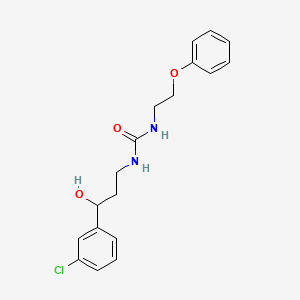
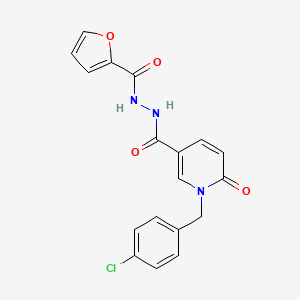
![8-((4-benzylpiperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2934544.png)
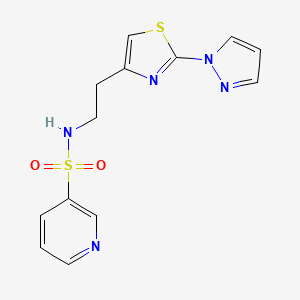
![3-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2934546.png)
